![molecular formula C19H20N4O3S B2753398 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097915-52-9](/img/structure/B2753398.png)
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .Chemical Reactions Analysis
The photophysics of 3-(benzoxazol-2-yl)-7-(N, N-diethylamino)chromen-2-one was studied in different solvents and in SDS micelles . This compound presents characteristics which include an S0 → S11 (π,π*) transition with a 1 (n,π*) perturbative component, due to the electronic coupling between the diethylamino group and the coumarin ring, considerable solvatochromism, dual fluorescence and high fluorescence quantum yields in almost all solvents studied .Physical And Chemical Properties Analysis
The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The photoluminescence and electroluminescence of the compounds were investigated .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds with structures incorporating elements like benzoxazole, pyrimidinyl groups, and sulfanyl linkages have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel compounds starting from natural precursors has been explored for their potential anti-inflammatory, analgesic, and anticonvulsant activities. These studies highlight the versatility of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents with significant biological activities (El-Sawy et al., 2014).
Antifungal and Antimicrobial Properties
Research on derivatives with pyrimidin-4(3H)-ones and related heterocyclic compounds has shown promising antifungal and antimicrobial properties. This is indicative of the potential utility of such compounds in addressing challenges related to infectious diseases and highlights the importance of chemical synthesis in developing new agents with specific biological activities (Novikov et al., 2004).
Heterocyclic Chemistry and Drug Design
The incorporation of benzoxazol and pyrimidinyl groups into heterocyclic compounds is a common strategy in drug design, aiming to explore novel therapeutic effects. Studies have synthesized and tested various heterocyclic compounds for their potential use in treating diseases, further demonstrating the scientific applications of such chemical structures in the development of new drugs (Hassan et al., 2009).
Mecanismo De Acción
The electronic structure of the S1 and S2 excited states permits vibronic coupling between them, making configurational changes of the S2 excited state possible, leading to the formation of an S2 (TICT) state . Analysis of the TCSPC data indicates an equilibrium between the S2 (TICT) and S1 (LE) states in favor of the former .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-9-17(21-13(2)20-12)25-14-7-8-23(10-14)18(24)11-27-19-22-15-5-3-4-6-16(15)26-19/h3-6,9,14H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUUMGCGQVVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)
![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)
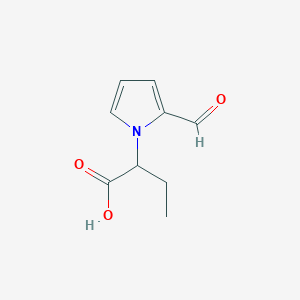

![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)

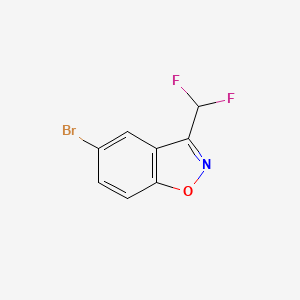
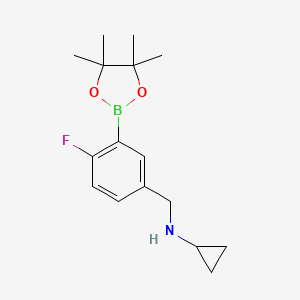
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)

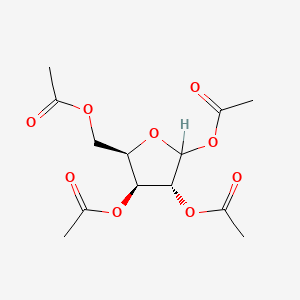
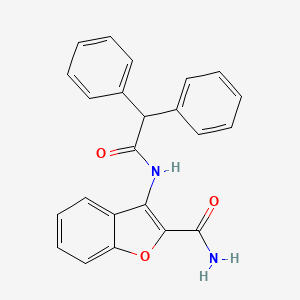
![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)